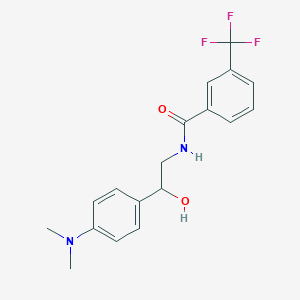
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl moiety and a 2-hydroxyethyl chain substituted with a 4-(dimethylamino)phenyl group.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-23(2)15-8-6-12(7-9-15)16(24)11-22-17(25)13-4-3-5-14(10-13)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZRMQIHDWOUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound has a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function.
Mode of Action
It is known to have antimicrobial properties, being effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. The compound also prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Biochemical Pathways
The compound’s interaction with its targets leads to a broad range of inhibitory effects on bacterial cell function
Result of Action
The compound has been found to be effective in eradicating preformed biofilms and is more effective than the control antibiotic vancomycin. It shows low toxicity to cultured human embryonic kidney cells with a selectivity factor of >20. The most promising compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Trifluoromethyl Group : Common across all compounds for metabolic resistance and hydrophobicity.
- Amino/Alkoxy Substituents: The target compound’s dimethylamino and hydroxyethyl groups distinguish it from agrochemical derivatives (e.g., flutolanil) and kinase inhibitors (), which prioritize bulkier or heterocyclic groups for target specificity .
- Polarity : The hydroxyethyl group in the target compound may improve aqueous solubility compared to purely lipophilic analogs like flutolanil .
Key Observations :
- The target compound’s synthesis is less complex than triazole-based derivatives () or kinase inhibitors (), which require cyclization or stereoselective steps.
- Shared techniques include amide bond formation (e.g., benzoyl chloride with amines), as seen in and .
Pharmacological and Physicochemical Properties
While explicit bioactivity data for the target compound are unavailable, inferences can be drawn:
- Solubility: The hydroxyethyl and dimethylamino groups likely enhance water solubility compared to purely aromatic analogs (e.g., ) .
- Target Selectivity: The absence of heterocycles (cf. ) suggests a different mechanism, possibly targeting GPCRs or ion channels influenced by amino and hydroxyl motifs .
- Agrochemical vs. Pharmaceutical Use : Unlike flutolanil (), the target compound’s polar groups make it less suited for environmental persistence but more viable for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


